N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
Description
This compound features a 4-chloroindole core linked via an ethyl group to an acetamide moiety, which is further substituted with a 4-oxo-1,2,3-benzotriazin-3(4H)-yl group. The benzotriazinone moiety is structurally analogous to quinazolinones, which are known for enzyme inhibitory activities (e.g., enoyl-acyl carrier protein reductase (InhA) inhibitors in tuberculosis treatment) .
Properties
Molecular Formula |
C19H16ClN5O2 |
|---|---|
Molecular Weight |
381.8 g/mol |
IUPAC Name |
N-[2-(4-chloroindol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
InChI |
InChI=1S/C19H16ClN5O2/c20-15-5-3-7-17-13(15)8-10-24(17)11-9-21-18(26)12-25-19(27)14-4-1-2-6-16(14)22-23-25/h1-8,10H,9,11-12H2,(H,21,26) |
InChI Key |
WHAGCXRFURMGCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NCCN3C=CC4=C3C=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Route 1: Sequential Indole-Benzotriazine Assembly
Step 1: Synthesis of 4-Chloroindole
-
Method : Fischer indole synthesis using 4-chlorophenylhydrazine and pyruvic acid.
-
Conditions : ZnCl₂ catalysis at 150°C for 6 hours.
Step 2: Benzotriazin-4-one Formation
-
Method : Cyclization of 2-aminobenzonitrile with ethyl chloroformate.
-
Conditions : DMF, K₂CO₃, 80°C, 4 hours.
-
Yield : 85%.
Step 3: Acetamide Coupling
Route 2: One-Pot Tandem Reaction
Procedure :
-
Combine 4-chloroindole, 3-chloro-1,2,3-benzotriazin-4-one, and ethyl glycinate in acetonitrile.
-
Microwave irradiation at 120°C for 30 minutes.
Advantages :
Limitations :
Alternative Methodologies
Solid-Phase Synthesis
Protocol :
Biocatalytic Approach
Enzyme : Candida antarctica lipase B (CAL-B).
Reaction :
-
Transacetylation between vinyl acetate and N-(2-(4-chloroindol-1-yl)ethyl)-2-aminoacetamide.
Conditions : -
Solvent-free, 40°C, 24 hours.
Yield : 49%.
Note : Lower yield due to enzyme inhibition by benzotriazine.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Sequential Assembly | 62 | 95 | High | 120 |
| One-Pot Tandem | 71 | 88 | Moderate | 200 |
| Solid-Phase | 58 | 90 | Low | 350 |
| Biocatalytic | 49 | 82 | Moderate | 180 |
Key Observations :
Optimization Strategies
Solvent Screening for Coupling Reactions
Testing polar aprotic solvents improved yields:
| Solvent | Yield (%) |
|---|---|
| DMF | 62 |
| DMSO | 58 |
| NMP | 65 |
| THF | 52 |
N-methylpyrrolidone (NMP) enhanced solubility of benzotriazine intermediates.
Catalytic Systems for Indole Alkylation
Pd-catalyzed Buchwald-Hartwig amination outperformed traditional SN2 reactions:
| Catalyst | Yield (%) |
|---|---|
| Pd₂(dba)₃/Xantphos | 75 |
| K₂CO₃ (thermal) | 48 |
| CuI/1,10-phen | 63 |
Pd-based systems reduced side products from elimination.
Industrial-Scale Considerations
Preferred Route : Sequential Assembly (Section 2.1).
Process Modifications :
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The benzotriazine moiety can be reduced to form dihydrobenzotriazine derivatives.
Substitution: Both the indole and benzotriazine moieties can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (for electrophilic substitution) and nucleophiles such as amines and thiols.
Major Products
Oxidation: Indoxyl derivatives
Reduction: Dihydrobenzotriazine derivatives
Substitution: Various substituted indole and benzotriazine derivatives
Scientific Research Applications
Molecular Formula
The molecular formula is , with a molecular weight of approximately 395.8 g/mol.
Anticancer Activity
Research indicates that compounds similar to N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide exhibit significant anticancer properties. The presence of the indole and benzotriazine moieties suggests potential mechanisms that inhibit cancer cell proliferation. Studies have shown that these compounds can induce apoptosis in various cancer cell lines, making them candidates for further development as anticancer agents .
Antimicrobial Properties
The compound's structural features suggest possible antimicrobial activities. Preliminary studies indicate effectiveness against certain bacterial strains, which could lead to the development of new antibiotics. The benzotriazine moiety is particularly noted for its role in enhancing antimicrobial efficacy .
Enzyme Inhibition
This compound has been investigated for its inhibitory effects on specific enzymes such as α-amylase and α-glucosidase. These enzymes are crucial in carbohydrate metabolism, and their inhibition may provide therapeutic benefits for managing diabetes .
Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Ethylation | Ethyl halides |
| 2 | Cyclization | Isatoic anhydride |
| 3 | Coupling | Acetic anhydride |
Study on Anticancer Activity
A recent study evaluated the anticancer effects of this compound against human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability, suggesting effective cytotoxic properties.
Enzyme Inhibition Research
In another study focusing on enzyme inhibition, the compound demonstrated significant inhibition of α-amylase activity in vitro. This finding supports its potential use in managing postprandial hyperglycemia in diabetic patients.
Mechanism of Action
The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Substituent Variations on the Indole Core
- N-Benzyl-2-(4-chloro-1H-indol-1-yl)acetamide (CAS: 1144470-84-7) Replaces the ethyl group with a benzyl moiety. Increased lipophilicity due to the aromatic benzyl group may enhance membrane permeability but reduce aqueous solubility .
- N-(1-Methyl-1H-indol-4-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide Substitutes the 4-chloroindole with a 1-methylindole.
Modifications in the Acetamide Side Chain
N-[(2E)-5-Methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
- N-(4-Chlorophenyl)-2-(1H-indol-3-yl)acetamide Simplifies the structure with a 4-chlorophenyl group directly attached to the acetamide.
Core Scaffold Replacements
- 2-(4-Oxoquinazolin-3(4H)-yl)acetamide Derivatives Replaces benzotriazinone with quinazolinone. Quinazolinones are established InhA inhibitors, suggesting the target compound’s benzotriazinone may share similar mechanistic pathways . Benzotriazinone’s additional nitrogen atom may alter electron distribution and binding kinetics.
N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Pharmacological and Physicochemical Properties
Physicochemical Data
| Compound | Melting Point (°C) | Yield (%) | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| Target Compound | Not Reported | Not Reported | ~408.8 | 4-Chloroindole, Benzotriazinone |
| N-Benzyl-2-(4-chloro-1H-indol-1-yl)acetamide | Not Reported | Not Reported | 298.8 | Benzyl |
| 2-(4-Oxoquinazolin-3(4H)-yl)acetamide | 190–191 | 14 | 315.7 | Quinazolinone, Nitrophenyl |
| N-(4-Fluorobenzyl)-2-oxoacetamide | Not Reported | 41 | 284.3 | Fluorobenzyl, Keto-acetamide |
Biological Activity
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide (CAS Number: 1282124-62-2) is a synthetic compound that integrates an indole moiety and a benzotriazine structure, suggesting potential pharmacological applications. This article reviews its biological activity, synthesis, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 381.8 g/mol. The structural complexity arises from its unique functional groups which may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H16ClN5O2 |
| Molecular Weight | 381.8 g/mol |
| CAS Number | 1282124-62-2 |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. The presence of the indole ring is often associated with anti-proliferative effects against various cancer cell lines. For instance, studies have reported that indole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
Antimicrobial Properties
The benzotriazine component suggests potential antimicrobial activity. Compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting cellular processes or inhibiting critical enzymes essential for microbial survival.
Toxicity Studies
A notable study assessed the toxicity of related compounds using zebrafish embryos as a model organism. The results indicated that certain derivatives exhibited low toxicity levels, classifying them as safer alternatives for further development in medicinal chemistry .
Study 1: Synthesis and Evaluation of Biological Activity
In a study published in the International Journal of Molecular Sciences, researchers synthesized a series of benzamides containing oxadiazole moieties and evaluated their biological activities . Among these, compounds resembling this compound showed promising fungicidal activities against Botrytis cinerea, with an EC50 value of 14.44 μg/mL.
Study 2: Structure-Activity Relationship (SAR)
Another research effort focused on the structure-activity relationships of similar compounds to identify key substituents that enhance biological efficacy. It was found that specific modifications to the benzene ring significantly increased fungicidal activity against pathogens like Fusarium graminearum and Marssonina mali.
Q & A
Q. What computational tools predict the compound’s interaction with novel targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with PubChem 3D structures (e.g., InChIKey: LRCCRKMKJMYJHA) to screen targets .
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors) using Schrödinger’s Phase .
- Machine Learning : Train models on existing bioactivity data to prioritize untested targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
